

# Application Notes and Protocols for In Vitro CG428 Treatment

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For Researchers, Scientists, and Drug Development Professionals

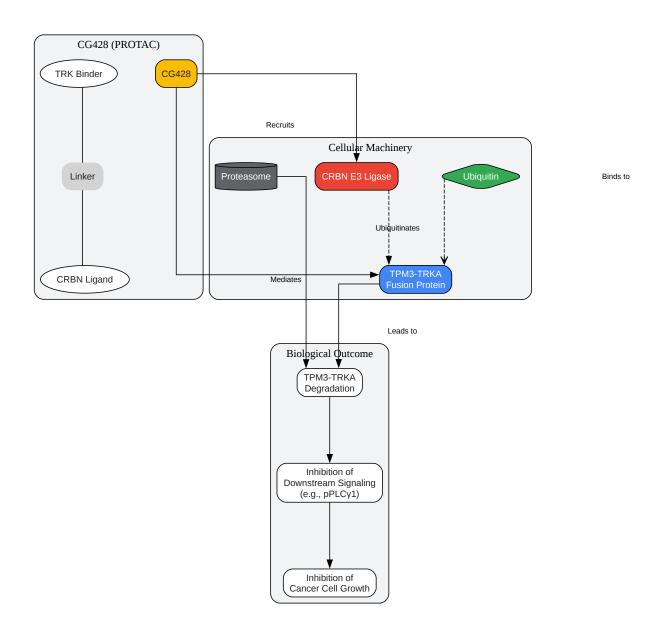
#### Introduction

CG428 is a potent and selective first-in-class degrader of Tropomyosin Receptor Kinase (TRK). [1][2][3][4][5] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein through the ubiquitin-proteasome system.[1][2][5] CG428 specifically targets the TPM3-TRKA fusion protein, an oncogenic driver in various cancers, including colorectal carcinoma.[1][2][5] These application notes provide a summary of the in vitro activity of CG428 and detailed protocols for its use in cell-based assays.

#### **Mechanism of Action**

CG428 is designed to simultaneously bind to the TRKA kinase domain and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of the TPM3-TRKA fusion protein, marking it for degradation by the proteasome. The degradation of TPM3-TRKA leads to the inhibition of downstream signaling pathways, such as the PLCy1 pathway, and subsequently suppresses cancer cell growth.[1][2][5]





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Figure 1: Mechanism of action of CG428 as a TRK degrader.



# **Quantitative Data Summary**

The in vitro efficacy of **CG428** has been evaluated in the KM12 colorectal carcinoma cell line, which harbors the TPM3-TRKA fusion. The key quantitative metrics are summarized in the table below.

Parameter	Cell Line	Value	Description
DC50	KM12	0.36 nM	Concentration for 50% degradation of TPM3-TRKA protein.
IC50 (pPLCy1)	KM12	0.33 nM	Concentration for 50% inhibition of PLCy1 phosphorylation.
IC50 (Cell Growth)	KM12	2.9 nM	Concentration for 50% inhibition of cell growth.
Kd (TRKA)	-	1 nM	Binding affinity for TRKA.
Kd (TRKB)	-	28 nM	Binding affinity for TRKB.
Kd (TRKC)	-	4.2 nM	Binding affinity for TRKC.

# **Experimental Protocols**

The following are representative protocols for the in vitro evaluation of **CG428**, based on the methodologies described in the primary literature.

#### **Cell Culture**

- Cell Line: KM12 (human colorectal carcinoma)
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.



- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

# **Cell Viability Assay**

This protocol is for determining the IC50 of **CG428** for cell growth inhibition.

- Materials:
  - KM12 cells
  - Complete culture medium
  - CG428 stock solution (e.g., 10 mM in DMSO)
  - 96-well clear bottom white plates
  - CellTiter-Glo® Luminescent Cell Viability Assay kit
  - Luminometer
- Procedure:
  - Trypsinize and count KM12 cells.
  - Seed 5,000 cells per well in 100 μL of complete medium in a 96-well plate.
  - Incubate overnight to allow for cell attachment.
  - Prepare serial dilutions of CG428 in complete medium.
  - Add 100 μL of the diluted CG428 to the respective wells. Include a vehicle control (DMSO)
    and a no-cell control (medium only).
  - Incubate the plate for 72 hours at 37°C.
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.



- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.
- Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of CG428 and fitting the data to a four-parameter logistic curve.

## Western Blot for TPM3-TRKA Degradation

This protocol is for determining the DC50 of CG428.

- Materials:
  - KM12 cells
  - 6-well plates
  - CG428 stock solution
  - RIPA lysis buffer supplemented with protease and phosphatase inhibitors
  - BCA Protein Assay kit
  - SDS-PAGE gels and running buffer
  - Transfer buffer and PVDF membrane
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (e.g., anti-TRKA, anti-β-actin)
  - HRP-conjugated secondary antibody
  - Enhanced chemiluminescence (ECL) substrate



- Imaging system
- Procedure:
  - Seed KM12 cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with various concentrations of CG428 for a specified time (e.g., 24 hours).
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  - Determine the protein concentration of the supernatant using the BCA assay.
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Separate 20-30 μg of protein per lane on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-TRKA) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Add ECL substrate and visualize the protein bands using an imaging system.
  - Re-probe the membrane with a loading control antibody (e.g., anti-β-actin).
  - Quantify the band intensities and calculate the DC50 value.

### **PLCy1** Phosphorylation Assay



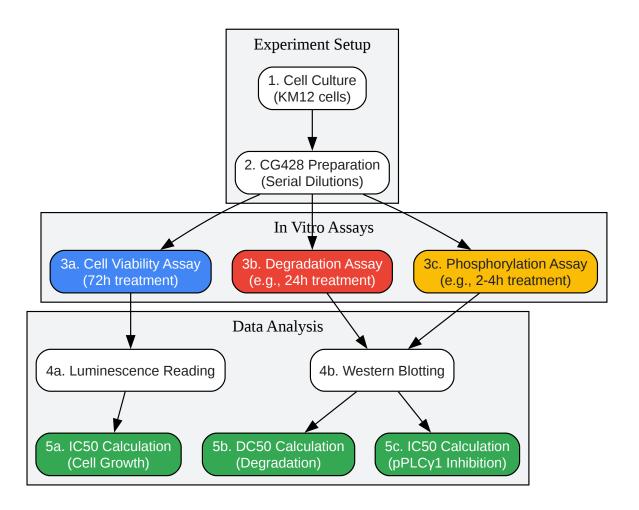
This protocol is for determining the IC50 of **CG428** for the inhibition of PLCy1 phosphorylation.

- Materials:
  - KM12 cells
  - CG428 stock solution
  - Lysis buffer for phospho-proteins
  - Primary antibodies (anti-phospho-PLCy1, anti-total-PLCy1)
  - Other materials as for Western Blot.
- Procedure:
  - Follow the procedure for Western Blotting (steps 1-5).
  - It is recommended to starve the cells in serum-free media for a few hours before treatment to reduce basal phosphorylation levels.
  - Treat cells with different concentrations of **CG428** for a shorter duration (e.g., 2-4 hours).
  - Proceed with SDS-PAGE, protein transfer, and membrane blocking as described above.
  - Incubate the membrane with the anti-phospho-PLCy1 primary antibody.
  - After visualization, the membrane can be stripped and re-probed with an antibody against total PLCy1 to confirm equal protein loading.
  - Quantify the band intensities of phospho-PLCy1 relative to total PLCy1.
  - Calculate the IC50 for phosphorylation inhibition.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the in vitro characterization of **CG428**.





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**Figure 2:** General workflow for in vitro testing of **CG428**.

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